Cas no 952054-06-7 (4-butyl-2-iodoaniline)

4-butyl-2-iodoaniline 化学的及び物理的性質
名前と識別子
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- 4-butyl-2-iodoaniline
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- インチ: 1S/C10H14IN/c1-2-3-4-8-5-6-10(12)9(11)7-8/h5-7H,2-4,12H2,1H3
- InChIKey: DTKKJAFRZCQONF-UHFFFAOYSA-N
- SMILES: NC1=CC=C(CCCC)C=C1I
4-butyl-2-iodoaniline Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-1241408-10000mg |
4-butyl-2-iodoaniline |
952054-06-7 | 95.0% | 10000mg |
$2146.0 | 2023-10-02 | |
Enamine | EN300-1241408-250mg |
4-butyl-2-iodoaniline |
952054-06-7 | 95.0% | 250mg |
$200.0 | 2023-10-02 | |
A2B Chem LLC | AX28592-50mg |
4-butyl-2-iodoaniline |
952054-06-7 | 95% | 50mg |
$134.00 | 2024-07-18 | |
Enamine | EN300-1241408-5.0g |
4-butyl-2-iodoaniline |
952054-06-7 | 95% | 5g |
$1448.0 | 2023-06-08 | |
1PlusChem | 1P01DXDC-1g |
4-butyl-2-iodoaniline |
952054-06-7 | 95% | 1g |
$679.00 | 2024-04-19 | |
Enamine | EN300-1241408-1.0g |
4-butyl-2-iodoaniline |
952054-06-7 | 95% | 1g |
$499.0 | 2023-06-08 | |
Aaron | AR01DXLO-5g |
4-butyl-2-iodoaniline |
952054-06-7 | 95% | 5g |
$2016.00 | 2024-07-18 | |
1PlusChem | 1P01DXDC-250mg |
4-butyl-2-iodoaniline |
952054-06-7 | 95% | 250mg |
$300.00 | 2024-04-19 | |
1PlusChem | 1P01DXDC-10g |
4-butyl-2-iodoaniline |
952054-06-7 | 95% | 10g |
$2715.00 | 2024-04-19 | |
A2B Chem LLC | AX28592-5g |
4-butyl-2-iodoaniline |
952054-06-7 | 95% | 5g |
$1560.00 | 2024-07-18 |
4-butyl-2-iodoaniline 関連文献
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Ashokanand Vimalanandan,George Polymeros,Angel A. Topalov,Michael Rohwerder Phys. Chem. Chem. Phys., 2017,19, 17019-17027
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2. Atomic-layered Pt clusters on S-vacancy rich MoS2−x with high electrocatalytic hydrogen evolution†Jiafu Chen Chem. Commun., 2021,57, 7011-7014
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Christopher J. Welch,Kerstin Zawatzky,Alexey A. Makarov,Satoshi Fujiwara,Arimasa Matsumoto,Kenso Soai Org. Biomol. Chem., 2017,15, 96-101
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Guosheng Li,Xiaochuan Lu,Jin Y. Kim,John P. Lemmon,Vincent L. Sprenkle J. Mater. Chem. A, 2013,1, 14935-14942
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Baobing Huang,Yuchuan Liu,Miao Xia,Jiugen Qiu,Zailai Xie Sustainable Energy Fuels, 2020,4, 559-570
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7. Calix[4]pyrogallolarenes as novel high temperature inhibitors of oxidative degradation of polymers†Przemyslaw Ziaja,Katarzyna Jodko-Piorecka,Rafal Kuzmicz,Grzegorz Litwinienko Polym. Chem., 2012,3, 93-95
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David Balcells,Christophe Raynaud,Robert H. Crabtree,Odile Eisenstein Chem. Commun., 2009, 1772-1774
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9. Beyond the ridge pattern: multi-informative analysis of latent fingermarks by MALDImass spectrometryS. Francese,R. Bradshaw,L. S. Ferguson,R. Wolstenholme,M. R. Clench,S. Bleay Analyst, 2013,138, 4215-4228
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Daniele Battegazzore,Jenny Alongi,Gaelle Fontaine,Alberto Frache,Serge Bourbigot,Giulio Malucelli RSC Adv., 2015,5, 39424-39432
4-butyl-2-iodoanilineに関する追加情報
Chemical Profile of 4-butyl-2-iodoaniline (CAS No. 952054-06-7)
4-butyl-2-iodoaniline, identified by the Chemical Abstracts Service Number (CAS No.) 952054-06-7, is a specialized organic compound that has garnered attention in the field of pharmaceutical and materials chemistry due to its unique structural and electronic properties. This compound belongs to the class of aromatic amines, characterized by the presence of an iodine substituent at the 2-position and a butyl group at the 4-position of the aniline core. Such structural features make it a versatile intermediate in synthetic chemistry, particularly in the development of advanced materials and bioactive molecules.
The synthesis of 4-butyl-2-iodoaniline typically involves multi-step organic transformations, starting from commercially available aromatic precursors such as aniline. The introduction of the iodine atom at the 2-position is often achieved through electrophilic aromatic substitution reactions, while the butylation at the 4-position can be accomplished via nucleophilic alkylation or other suitable coupling reactions. The precise regioselectivity in these transformations is crucial, as it determines the purity and reactivity of the final product. Advanced synthetic methodologies, including palladium-catalyzed cross-coupling reactions, have been employed to enhance yield and selectivity in the preparation of this compound.
In recent years, 4-butyl-2-iodoaniline has found significant utility in pharmaceutical research as a building block for more complex drug candidates. Its iodine substituent makes it a valuable precursor in the synthesis of heterocyclic compounds, which are prevalent in many therapeutic agents. For instance, researchers have explored its use in constructing novel kinase inhibitors and antimicrobial agents. The butyl group provides steric hindrance and can influence the pharmacokinetic properties of derived molecules, making it a strategic choice for drug design.
Moreover, 4-butyl-2-iodoaniline has been investigated for its potential applications in materials science, particularly in organic electronics. The combination of an aromatic ring with electron-withdrawing and -donating groups creates a molecule with tunable electronic properties. These characteristics are exploited in the design of organic semiconductors, light-emitting diodes (OLEDs), and photovoltaic cells. Recent studies have demonstrated its role as a precursor for conjugated polymers that exhibit high charge carrier mobility, which is essential for efficient electronic devices.
The reactivity of 4-butyl-2-iodoaniline also makes it a candidate for further functionalization through various chemical reactions. For example, palladium-catalyzed Suzuki-Miyaura cross-coupling allows for the introduction of aryl or vinyl groups at different positions on the molecule, expanding its synthetic utility. Additionally, nucleophilic aromatic substitutions can be employed to replace the iodine atom with other functional groups, such as amino or hydroxyl groups, leading to diverse derivatives with tailored properties.
From a computational chemistry perspective, 4-butyl-2-iodoaniline has been studied to understand its molecular interactions and electronic structure. Density functional theory (DFT) calculations have provided insights into its optimized geometry and energy states, which are critical for predicting its behavior in chemical reactions and material applications. These computational studies have also helped in identifying optimal reaction conditions for its synthesis and functionalization.
The pharmaceutical industry has shown particular interest in derivatives of 4-butyl-2-iodoaniline due to their potential biological activity. Researchers have synthesized analogs targeting various disease pathways, including cancer and inflammatory disorders. The iodine atom serves as a handle for further modifications, allowing chemists to explore different pharmacophores while maintaining the core structure's integrity. Preclinical studies have begun to evaluate the efficacy and safety of these derivatives, paving the way for future clinical trials.
In conclusion, 4-butyl-2-iodoaniline (CAS No. 952054-06-7) is a multifaceted compound with broad applications across pharmaceuticals and materials science. Its unique structural features enable diverse synthetic pathways and functionalizations, making it a valuable intermediate in drug discovery and advanced material development. As research continues to uncover new applications for this compound, its significance in modern chemistry is likely to grow further.
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